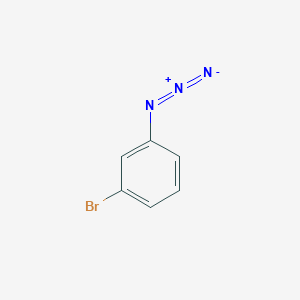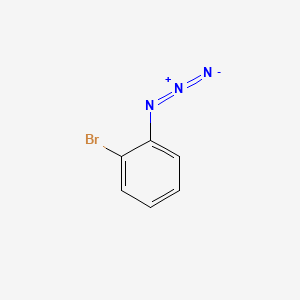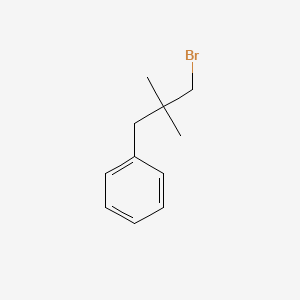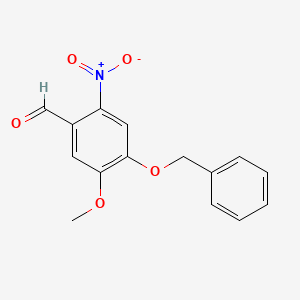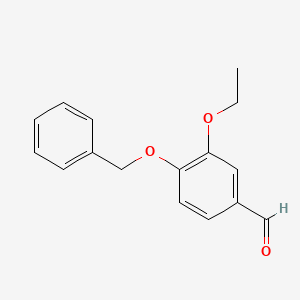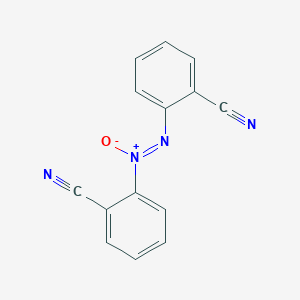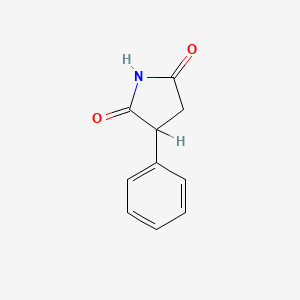
Phenylcarbamic chloride
Vue d'ensemble
Description
Synthesis Analysis
Phenylcarbamic chloride can be synthesized through various reactions, including the coupling of diazotized anilines to α-chloroacetoacetanilide, leading to phenylcarbamoylarylhydrazidic chlorides. These intermediates can further react with nucleophiles, resulting in the substitution of the chlorine atom and forming compounds like oxanilamidrazones, arylazo derivatives, and pyruvanilide phenylhydrazone (Shawali & Osman, 1971).
Molecular Structure Analysis
The molecular structure of phenylcarbamic chloride derivatives has been determined through various techniques, including X-ray diffraction. These studies reveal the complex structural characteristics of these compounds, providing insight into their reactivity and potential applications in chemical synthesis (Koketsu, Fukuta, & Ishihara, 2002).
Chemical Reactions and Properties
Phenylcarbamic chloride undergoes a range of chemical reactions, highlighting its versatility. For instance, its reaction with primary or secondary amines forms oxanilamidrazones, demonstrating its role in synthesizing nitrogen-containing compounds. Additionally, its interaction with nucleophiles like NaCN and NaOPh yields arylazo derivatives, indicating its utility in forming varied chemical structures (Shawali & Osman, 1971).
Applications De Recherche Scientifique
Pharmacological Evaluation
Phenylcarbamic acid derivatives, including phenylcarbamic chloride variants, have been evaluated for their effects on cardiovascular functions. Kráľová et al. (2018) investigated four derivatives for their antiarrhythmic efficacy and other cardiovascular effects in rats, demonstrating varied efficacies among the compounds, with some showing promise for further pharmacological research (Kráľová et al., 2018).
Therapeutic Potential in Cystic Fibrosis
Sodium 4-phenylbutyrate (4PBA), a derivative, has been investigated for its potential in inducing epithelial CFTR function in cystic fibrosis patients. A clinical trial by Rubenstein and Zeitlin (1998) showed small but significant improvements in CF patients treated with 4PBA, indicating its therapeutic potential (Rubenstein & Zeitlin, 1998).
Insecticide Action Mechanism
Phenylpyrazole insecticides, chemically related to phenylcarbamic chloride, target the GABA-gated chloride channel in insects. A study by Cole, Nicholson, and Casida (1993) demonstrated how these compounds, including fipronil, act as potent inhibitors of this channel, contributing to their selective toxicity against insects (Cole et al., 1993).
Ophthalmic Application
Benzalkonium chloride, a derivative, has been studied for its effects on epithelial conjunctival cells. De Saint Jean et al. (1999) found that it can induce cell growth arrest and death even at low concentrations, highlighting its potential impact in ophthalmic applications (De Saint Jean et al., 1999).
Electrochemical Applications
In the field of electrochemistry, Scialdone et al. (2008) studied the electrocarboxylation of benzyl chlorides, including phenylcarbamic chloride, at silver cathodes. Their research provided insights into the influence of operative parameters on the selectivity and efficiency of this process (Scialdone et al., 2008).
Antituberculosis Potential
Derivatives of phenylcarbamic acid have been explored as potential antituberculotics. Waisser and Čižmárik (2012) found that their antimycobacterial activity increased with lipophilicity, and some derivatives showed activity approaching that of established antituberculosis drugs (Waisser & Čižmárik, 2012).
Local Anesthetic Research
Phenylcarbamic acid derivatives have also been studied for their local anesthetic properties. Vegh, Čižmárik, and Hahnenkamp (2006) highlighted the high potency and safe toxicity profile of these derivatives, which could be significant in local anesthetic applications (Vegh et al., 2006).
Safety And Hazards
Phenylcarbamic chloride is considered hazardous . It is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area . It is also recommended to wear respiratory protection and protective gloves/clothing/eye protection/face protection when handling it .
Propriétés
IUPAC Name |
N-phenylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBUANSGDLZTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylcarbamic chloride | |
CAS RN |
2040-76-8 | |
| Record name | N-phenylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


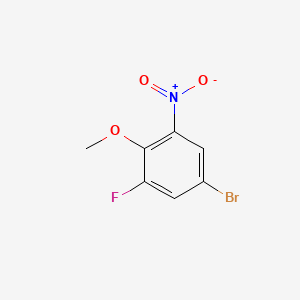
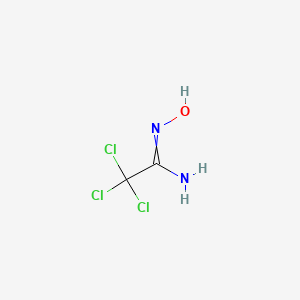
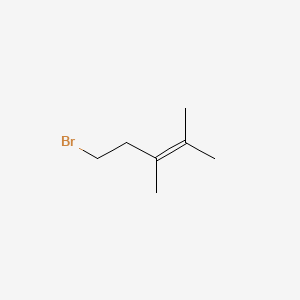
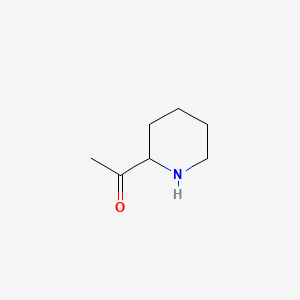
![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)
